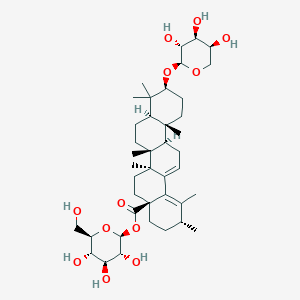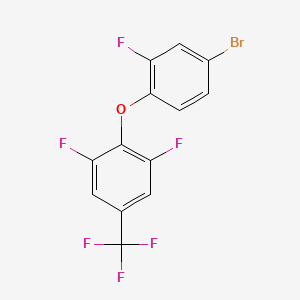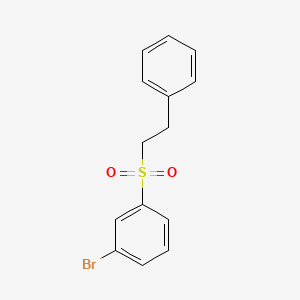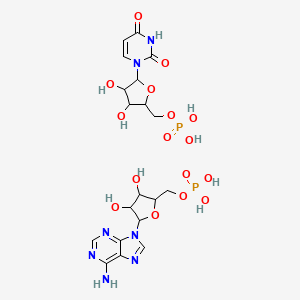
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) is a chemical compound with the molecular formula C6H3ClO4 and a molecular weight of 174.54 g/mol . This compound is characterized by the presence of a cyclopropane ring with two carboxylic anhydride groups and a chloroformyl group attached to it. It is known for its unique stereoisomeric properties, which make it an interesting subject of study in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropane derivatives with chloroformylating agents in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired stereoisomer is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
化学反応の分析
Types of Reactions
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chloroformyl group to other functional groups such as alcohols or amines.
Substitution: The chloroformyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) involves its interaction with molecular targets and pathways. The chloroformyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can affect various cellular processes and pathways, depending on the specific target molecules involved .
類似化合物との比較
Similar Compounds
1,2-Cyclopropanedicarboxylic anhydride: Lacks the chloroformyl group, making it less reactive in certain chemical reactions.
3-Chloroformyl-1,2-cyclopropanedicarboxylic acid: Contains a carboxylic acid group instead of an anhydride, leading to different reactivity and applications.
Uniqueness
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) is unique due to its specific stereoisomeric form and the presence of both an anhydride and a chloroformyl group. This combination of functional groups and stereochemistry makes it a versatile compound with distinct reactivity and applications in various fields .
特性
分子式 |
C6H3ClO4 |
|---|---|
分子量 |
174.54 g/mol |
IUPAC名 |
2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO4/c7-4(8)1-2-3(1)6(10)11-5(2)9/h1-3H |
InChIキー |
WCMQGXALRNMYNI-UHFFFAOYSA-N |
正規SMILES |
C12C(C1C(=O)Cl)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid](/img/structure/B12080102.png)

![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)

